molecular formula C14H12F2OS B14761861 (3-(Benzyloxy)-4,5-difluorophenyl)(methyl)sulfane

(3-(Benzyloxy)-4,5-difluorophenyl)(methyl)sulfane

Cat. No.: B14761861
M. Wt: 266.31 g/mol
InChI Key: UMJRFPDDHOTERE-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-4,5-difluorophenyl)(methyl)sulfane: is an organic compound characterized by the presence of a benzyloxy group, two fluorine atoms, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-4,5-difluorophenyl)(methyl)sulfane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy-4,5-difluorophenyl and benzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding thiol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (3-(Benzyloxy)-4,5-difluorophenyl)(methyl)sulfane is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors, which may lead to the development of new pharmaceuticals.

Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-4,5-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

  • (3-(Benzyloxy)-6-fluoro-2-methoxyphenyl)(methyl)sulfane
  • 4-Amino-[1,1-biphenyl]-4-carbonitrile
  • Fluoren-9-ylmethyloxycarbonylisocyanate

Comparison: Compared to similar compounds, (3-(Benzyloxy)-4,5-difluorophenyl)(methyl)sulfane is unique due to the presence of both benzyloxy and difluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H12F2OS

Molecular Weight

266.31 g/mol

IUPAC Name

1,2-difluoro-5-methylsulfanyl-3-phenylmethoxybenzene

InChI

InChI=1S/C14H12F2OS/c1-18-11-7-12(15)14(16)13(8-11)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

UMJRFPDDHOTERE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C(=C1)F)F)OCC2=CC=CC=C2

Origin of Product

United States

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